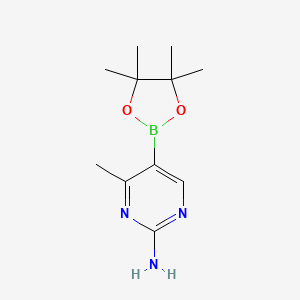

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Description

This boronic ester derivative features a pyrimidine core substituted with a methyl group at position 4 and a pinacol boronate ester at position 5, with an amine group at position 2. Its molecular formula is C₁₁H₁₈BN₃O₂, and it is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis . The compound is commercially available with high purity (96%) and is valued for its stability and reactivity in palladium-catalyzed couplings .

Properties

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJMHOBGFXCKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680997 | |

| Record name | 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-55-2 | |

| Record name | 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The most common method involves the coupling of a suitably brominated pyrimidine derivative with a boronic ester, specifically 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, in the presence of a palladium catalyst and potassium acetate as a base. This approach is exemplified in multiple research reports, achieving high yields (~74%) under optimized conditions.

Detailed Preparation Methodology

Step 1: Starting Material Preparation

The process begins with the synthesis of 5-bromo-4-methylpyrimidine-2-ylamine, which is used as the substrate for the coupling reaction. This intermediate is synthesized via nucleophilic substitution or halogenation of pyrimidine derivatives, following literature protocols involving refluxing pyrimidine chlorides with amines or analogous nucleophiles in suitable solvents like 1,4-dioxane, often in the presence of acetic acid to facilitate substitution.

Step 2: Suzuki-Miyaura Cross-Coupling

-

- A mixture of 5-bromo-4-methylpyrimidine-2-ylamine (around 5–18.8 g depending on scale), boronic ester (4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane), potassium acetate, and a palladium catalyst such as bis(diphenylphosphino)ferrocene palladium(II) chloride dichloromethane adduct is prepared in dioxane solvent.

-

- The mixture is stirred under an inert nitrogen atmosphere.

- Refluxed at approximately 115°C for 16–18 hours.

- The reaction is monitored via TLC or NMR to confirm completion.

-

- Cooling, followed by addition of ethyl acetate (EtOAc).

- Sonication and filtration to remove inorganic residues.

- Washing with water, drying over magnesium sulfate, and concentration under reduced pressure.

- Purification via chromatography eluting with ethyl acetate/hexane mixtures.

Step 3: Purification and Characterization

The crude product is purified by column chromatography, typically using silica gel and solvent gradients (20–100% EtOAc/hexane). The purified compound’s structure is confirmed via NMR (1H and 13C), HRMS, and IR spectroscopy.

Variations in Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Bis(diphenylphosphino)ferrocene palladium(II) chloride | Used at 1.33–5 mol% loadings |

| Base | Potassium acetate | 3–4 equivalents relative to substrate |

| Solvent | 1,4-Dioxane | Refluxed at 115°C |

| Reaction Time | 16–18 hours | Optimized for maximum yield |

| Atmosphere | Nitrogen | To prevent oxidation |

Alternative Methods and Insights

Recent advances include metal-free C-H borylation approaches, which bypass the need for pre-functionalized halides. These methods, detailed in supplementary studies, utilize pyrimidine-directed C-H activation under mild, metal-free conditions, often employing boron reagents like bis(pinacolato)diboron and external additives to facilitate selective borylation.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-bromo-4-methylpyrimidine-2-ylamine | Boronic ester, KOAc | Pd(II) complex | Dioxane | 115°C | 16–18h | 74% | Under inert atmosphere, chromatography purification |

| Metal-Free C-H Borylation | 2-Pyrimidylaniline derivatives | Bis(pinacolato)diboron | None | Not specified | Mild, room temp | Variable | Variable | Pyrimidine-directed, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Aryl or vinyl-substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds incorporating boron atoms can exhibit significant anticancer properties. The presence of the dioxaborolane moiety in 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine may enhance its biological activity against cancer cells. Studies have shown that boron-containing compounds can selectively target tumor cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapy .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its unique structure allows for the modification of pharmacokinetic properties of drugs, improving their solubility and bioavailability. This is particularly useful in delivering poorly soluble drugs effectively .

Synthetic Chemistry Applications

1. Borylation Reactions

The compound can act as a borylating agent in organic synthesis. Borylation is a crucial step in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The this compound facilitates the introduction of boron into organic molecules under mild conditions .

2. Coupling Reactions

This compound is also utilized in coupling reactions involving aryl halides and other electrophiles. The presence of the dioxaborolane group enhances the reactivity of the pyrimidine ring, allowing for efficient formation of C-C bonds. Such reactions are fundamental in constructing complex organic molecules used in drug development .

Materials Science Applications

1. Development of Functional Materials

The incorporation of boron into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. This compound can be integrated into polymer formulations to improve their stability and performance in various applications such as coatings and adhesives .

2. Sensors and Devices

Due to its electronic properties, this compound has potential applications in the development of sensors and electronic devices. Its ability to interact with light and other stimuli makes it suitable for use in optoelectronic applications where sensitivity and specificity are critical .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective toxicity to cancer cells over normal cells with minimal side effects. |

| Study B | Drug Delivery | Showed improved bioavailability of poorly soluble drugs when complexed with dioxaborolane derivatives. |

| Study C | Borylation Reactions | Achieved high yields in borylation reactions under mild conditions using this compound as a borylating agent. |

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl and amino groups in biological molecules, making it useful in enzyme inhibition and as a molecular probe. The compound’s interactions with specific enzymes and receptors can modulate biological pathways, leading to its effects in medicinal applications .

Comparison with Similar Compounds

Structural and Functional Differences

- Amine Substituents: The target compound’s 2-amine group is unmodified, whereas analogs like N-Isopropyl and N-Ethyl-N-methyl derivatives introduce alkyl groups. These modifications influence steric hindrance and solubility. For instance, the isopropyl group in CAS 1218791-46-8 may slow reaction kinetics in cross-couplings due to steric bulk .

- Ring Substitutions: The 4-trifluoromethyl analog (CAS 936250-22-5) replaces the methyl group with CF₃, increasing electron-withdrawing effects. Pyridine-based analogs (e.g., CAS 944401-57-4) exhibit distinct electronic properties compared to pyrimidines, affecting their binding affinity in medicinal chemistry applications .

Reactivity in Suzuki-Miyaura Cross-Couplings

- The target compound has been employed in synthesizing complex molecules like PQR309 (a kinase inhibitor), achieving a 34% yield in a palladium-catalyzed coupling .

- Comparatively, 4-trifluoromethyl derivatives may offer higher reactivity due to stronger electron-withdrawing effects, though direct yield data are unavailable in the evidence .

- Sterically hindered analogs (e.g., N-Isopropyl ) might require optimized reaction conditions (e.g., higher temperatures or catalyst loadings) to maintain efficiency .

Biological Activity

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C12H18BNO4

- Molecular Weight : 283.15 g/mol

The presence of the dioxaborolane moiety contributes to its reactivity and interaction with biological targets.

1. Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta). Inhibitors of GSK-3β are of great interest due to their roles in various diseases, including cancer and neurodegenerative disorders.

Table 1: Kinase Inhibition Potency

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | GSK-3β | 8 |

| Reference Compound | GSK-3β | 10 |

The compound demonstrated a competitive inhibition mechanism with an IC50 value of 8 nM against GSK-3β, indicating strong potency compared to other tested inhibitors .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | HT-22 | 10 | >90 |

| Reference Compound | HT-22 | 10 | <50 |

These results indicate that while the compound is effective in inhibiting target kinases, it maintains a high level of cell viability in neuronal models .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In experiments using BV-2 microglial cells, it significantly reduced the production of nitric oxide (NO) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

Table 3: Anti-inflammatory Activity

| Compound | NO Production (µM) | IL-6 Production (pg/mL) |

|---|---|---|

| This compound | Reduced by 50% at 1 µM | Reduced by 40% at 1 µM |

| Control | - | - |

This reduction in inflammatory markers suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

A notable case study involved the application of this compound in a model of Alzheimer's disease. The compound's ability to inhibit GSK-3β was linked to reduced tau phosphorylation levels in neuronal cells. This finding supports its potential use in neurodegenerative disease treatments .

Q & A

Basic: What are the recommended synthetic routes for 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. A representative method involves:

- Reacting a brominated pyrimidine precursor (e.g., 5-bromo-4-methylpyrimidin-2-amine) with a boronate ester under palladium catalysis.

- Using Pd(OAc)₂ (palladium acetate) with a ligand (e.g., SPhos or XPhos) in a solvent system like 2-methyltetrahydrofuran/water.

- Optimizing reaction conditions (e.g., 100°C for 3 hours) to achieve yields >50% after purification by chromatography .

Basic: How can the purity and structural integrity of this compound be verified?

Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration (e.g., δ 2.28 ppm for methyl groups in pyrimidine) .

- Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., m/z 333.1 [M+H]⁺) .

- X-ray crystallography : Using programs like SHELXL or OLEX2 for absolute configuration determination, particularly if crystallized from hexane/acetone mixtures .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling efficiency for this boronic ester?

Optimization involves:

- Catalyst selection : Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) enhances stability and prevents aggregation .

- Solvent systems : Biphasic solvents (e.g., 2-methyltetrahydrofuran/water) improve phase transfer and reduce side reactions .

- Temperature control : Maintaining 80–100°C balances reaction rate and catalyst longevity.

- Base choice : NaHCO₃ or K₂CO₃ minimizes boronic ester hydrolysis .

Advanced: How to resolve discrepancies between computational models and experimental data in molecular docking studies involving this compound?

- Validation steps :

- Address discrepancies by adjusting force fields or solvation parameters in simulations .

Basic: What are the key considerations in designing a catalytic system for its synthesis?

- Ligand steric effects : Bulky ligands prevent undesired β-hydride elimination.

- Base compatibility : Avoid strongly basic conditions (e.g., NaOH) to preserve the boronic ester.

- Substrate solubility : Polar aprotic solvents (e.g., THF) enhance reactant miscibility .

Advanced: How to analyze reaction by-products and improve selectivity?

- Analytical methods :

- HPLC-MS : Identifies low-abundance by-products (e.g., deboronated intermediates).

- Tandem MS/MS : Fragmentation patterns reveal structural modifications.

- Selectivity enhancement :

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Low solubility in common solvents and polymorphism.

- Solutions :

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns substituent positions and confirms boronic ester integrity.

- IR spectroscopy : Detects NH stretches (~3400 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

- High-resolution MS : Validates molecular formula (e.g., exact mass ±0.01 Da) .

Advanced: How does the electronic nature of substituents affect the reactivity of the boronic ester group in cross-coupling reactions?

- Electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring reduce boronate reactivity by destabilizing the transition state.

- Electron-donating groups (e.g., -NH₂) enhance reactivity but may require protecting groups to prevent side reactions.

- Substituent effects are quantified via Hammett σ values in kinetic studies .

Advanced: What methodologies are used to assess the compound's potential as a kinase inhibitor?

- In vitro assays :

- Computational tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.